![molecular formula C10H17Cl2N3O3 B1395993 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride CAS No. 1311315-42-0](/img/structure/B1395993.png)
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride
Vue d'ensemble
Description
1-(2-(Morpholin-4-yl)ethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride, also known as MEPCD, is a pyrazole-based compound with a wide range of applications in scientific research. It has been used in various experiments to study the biochemical and physiological effects of MEPCD on different systems.
Applications De Recherche Scientifique
Antiobesity Activity
1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride and its analogues have been explored for antiobesity applications. Studies have shown that certain diaryl dihydropyrazole-3-carboxamides, which are related in structure, exhibited significant in vivo antiobesity activity due to CB1 receptor antagonism. These compounds were effective in suppressing appetite and reducing body weight in animal models (Srivastava et al., 2007).
σ(1) Receptor Antagonists
Another significant application is in the development of σ(1) receptor (σ(1)R) antagonists. 1-Arylpyrazoles, including those with morpholine groups, have shown potent activity as σ(1)R antagonists. These compounds have been evaluated for their potential in treating neurogenic pain and neuropathic pain models (Díaz et al., 2012).
Synthesis of Dihydropyrano[2,3-c]pyrazoles
In the field of organic synthesis, morpholine triflate has been used to catalyze a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This method offers advantages like moderate to excellent yields, no need for chromatographic purification, and avoiding environmentally hazardous solvents (Zhou et al., 2016).
Development of Anticholinesterase Agents
Pyrazoline derivatives, including those with morpholine groups, have been synthesized and evaluated for their anticholinesterase effects. These compounds hold potential for treating neurodegenerative disorders due to their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (Altıntop, 2020).
Ultrasound Irradiation in Synthesis
Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, structurally related compounds, have been synthesized under ultrasound irradiation. This methodology significantly reduces reaction times and improves yield and regioselectivity, demonstrating the utility of ultrasound in organic synthesis (Machado et al., 2011).
Development of Antitubercular and Antifungal Agents
6-(4-Substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, involving morpholine, have shown promising antitubercular and antifungal activity. These compounds have been synthesized and evaluated for their biological activity, highlighting their potential in developing new therapeutic agents (Syed et al., 2013).
Applications in Nonlinear Optics
N-Substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their potential in optical nonlinearity, indicating their applicability in optical limiting applications. This highlights the use of pyrazole derivatives in the field of materials science and photonics (Chandrakantha et al., 2013).
Propriétés
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.2ClH/c14-10(15)9-7-11-13(8-9)2-1-12-3-5-16-6-4-12;;/h7-8H,1-6H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTBLJBNCLWHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





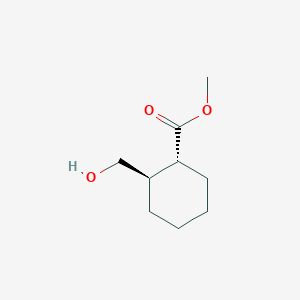
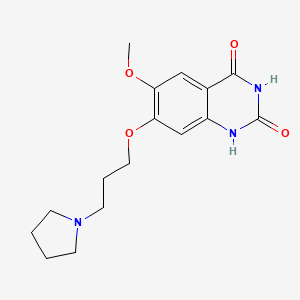
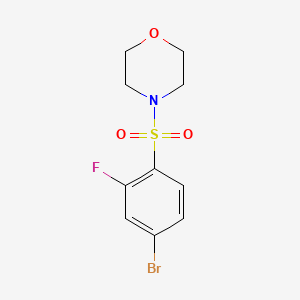
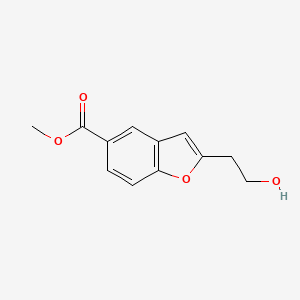
![3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1395921.png)
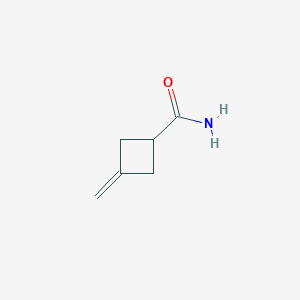
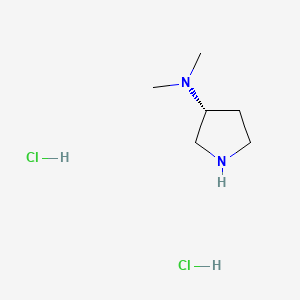
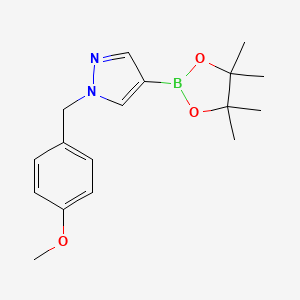
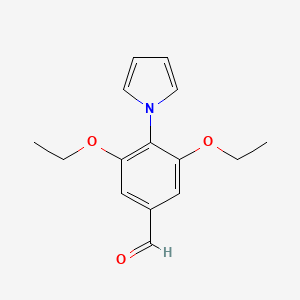
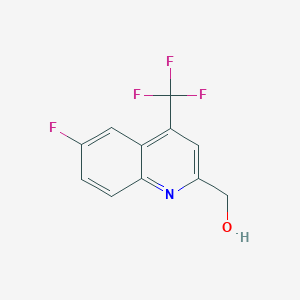
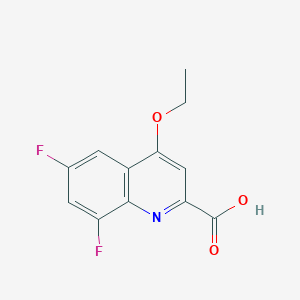
![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)